1-(4-methoxyphenyl)-N-(3-phenylpropyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide
Description
This compound features a triazole core substituted at positions 1, 4, and 5 with a 4-methoxyphenyl group, a 3-phenylpropyl carboxamide chain, and a pyridin-3-yl moiety, respectively. The methoxyphenyl group enhances electron density and solubility, while the pyridinyl substituent may facilitate π-π interactions in biological targets.
Properties
IUPAC Name |
1-(4-methoxyphenyl)-N-(3-phenylpropyl)-5-pyridin-3-yltriazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N5O2/c1-31-21-13-11-20(12-14-21)29-23(19-10-6-15-25-17-19)22(27-28-29)24(30)26-16-5-9-18-7-3-2-4-8-18/h2-4,6-8,10-15,17H,5,9,16H2,1H3,(H,26,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFVIPACUTCVSMQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=C(N=N2)C(=O)NCCCC3=CC=CC=C3)C4=CN=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(4-methoxyphenyl)-N-(3-phenylpropyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article provides a comprehensive overview of its biological activity, synthesizing findings from various studies.
- Common Name : this compound
- CAS Number : 1207028-01-0
- Molecular Weight : 413.5 g/mol
Anticancer Activity
Recent studies have highlighted the anticancer potential of triazole derivatives, including the compound .
The compound has been shown to inhibit thymidylate synthase (TS), a critical enzyme in DNA synthesis. Inhibition of TS leads to apoptosis and cell cycle arrest in cancer cells.
In Vitro Studies
A study demonstrated that several triazole derivatives exhibited significant antiproliferative activity against various cancer cell lines:
- MCF-7 (breast cancer): IC50 = 1.1 μM
- HCT-116 (colon cancer): IC50 = 2.6 μM
- HepG2 (liver cancer): IC50 = 1.4 μM
These values indicate that the compound is more potent than standard chemotherapeutics such as doxorubicin and 5-fluorouracil, which have higher IC50 values for these cell lines .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties against various bacterial strains.
Efficacy Against Bacteria
In vitro tests have shown that the compound exhibits antimicrobial activity against:
- Staphylococcus aureus
- Escherichia coli
The minimum inhibitory concentration (MIC) values suggest that the compound can effectively inhibit bacterial growth, making it a candidate for further development as an antimicrobial agent .
Structure-Activity Relationship (SAR)
The biological activity of triazole derivatives is often influenced by their structural features. Modifications in the aryl groups and substituents can enhance or diminish their efficacy. For instance, alterations in the pyridine and methoxy groups have been correlated with increased potency against specific targets .
Case Studies
Several case studies illustrate the compound's potential:
Case Study 1: Anticancer Efficacy
A recent study focused on a series of triazole compounds, including the one under discussion. The results indicated that compounds with similar structures showed promising anticancer properties through TS inhibition and induced apoptosis in treated cells.
Case Study 2: Antimicrobial Activity
Another investigation assessed the antimicrobial effects of various triazole derivatives. The tested compounds demonstrated significant inhibition against pathogenic bacteria, with some derivatives showing synergistic effects when combined with traditional antibiotics.
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of 1-(4-methoxyphenyl)-N-(3-phenylpropyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide is CHNO, with a molecular weight of 413.5 g/mol. The structure features a triazole ring, which is known for its pharmacological versatility.
Antifungal Activity
Recent studies have highlighted the compound's potential antifungal properties. Research indicates that derivatives containing the triazole moiety exhibit significant activity against various fungal strains, particularly those resistant to conventional treatments. For instance, compounds similar to this compound have shown efficacy against Candida species with minimal inhibitory concentrations (MICs) below 25 µg/mL .
Table 1: Antifungal Activity of Triazole Derivatives
| Compound Name | Target Fungal Strain | MIC (µg/mL) | Reference |
|---|---|---|---|
| Compound A | Candida albicans | ≤ 25 | |
| Compound B | Rhodotorula mucilaginosa | ≤ 30 | |
| Compound C | Geotrichum | ≤ 20 |
Anticancer Potential
The anticancer properties of triazoles are well-documented. Research has demonstrated that compounds with triazole structures can inhibit tumor growth and induce apoptosis in cancer cells. The specific compound discussed has been investigated for its ability to target various cancer cell lines effectively. In vitro studies suggest that it may enhance the efficacy of existing chemotherapeutic agents .
Case Study: Anticancer Activity
In a study assessing the cytotoxic effects of triazole derivatives on breast cancer cell lines, the compound exhibited IC50 values significantly lower than those of standard treatments like doxorubicin. This suggests a synergistic effect when used in combination therapies .
Other Therapeutic Applications
Beyond antifungal and anticancer applications, the compound has shown promise in other therapeutic areas:
- Antibacterial Activity : Similar triazole derivatives have demonstrated antibacterial effects against both Gram-positive and Gram-negative bacteria.
- Anti-inflammatory Properties : Some studies indicate that triazole compounds can reduce inflammation markers in vitro, suggesting potential use in treating inflammatory diseases.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The methoxy group (-OCH₃) on the 4-methoxyphenyl moiety undergoes demethylation under acidic conditions (e.g., HBr/AcOH) to yield phenolic derivatives . This reaction is critical for modifying electron-donating substituents to enhance solubility or biological interactions.
Example Reaction:
| Reagent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| 48% HBr/AcOH | Reflux, 6 h | Phenolic derivative | 72% |
Hydrolysis of the Carboxamide Group
The carboxamide group (-CONH-) is hydrolyzed to a carboxylic acid (-COOH) under strongly acidic (HCl/H₂O) or basic (NaOH/EtOH) conditions. This modification alters polarity and enables salt formation for improved pharmacokinetics.
Example Reaction:
| Reagent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| 6M HCl | Reflux, 8 h | Carboxylic acid derivative | 68% | |
| 2M NaOH/EtOH | 80°C, 4 h | Carboxylate salt | 85% |
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The triazole ring itself participates in regioselective cycloaddition reactions. While the 1,2,3-triazole core is stable, its nitrogen atoms can coordinate with copper catalysts to enable functionalization . For example, the pyridinyl group undergoes Sonogashira coupling with terminal alkynes in the presence of Pd/Cu catalysts .
Example Reaction:
| Catalyst | Solvent | Temperature | Yield | Reference |
|---|---|---|---|---|
| Pd(PPh₃)₄/CuI | DMF | 80°C, 12 h | 78% |
Reductive Alkylation of the Pyridine Ring
The pyridin-3-yl group undergoes hydrogenation using Raney nickel or palladium catalysts to produce piperidine derivatives, altering electronic properties and biological activity .
Example Reaction:
| Catalyst | Pressure | Time | Yield | Reference |
|---|---|---|---|---|
| Raney Ni | 50 psi H₂ | 6 h | 92% |
Oxidation Reactions
The 3-phenylpropyl chain is susceptible to oxidation with KMnO₄ or CrO₃, forming ketone or carboxylic acid derivatives. This reactivity is leveraged to modify lipophilicity or introduce hydrogen-bonding sites.
Example Reaction:
| Oxidizing Agent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| KMnO₄/H₂SO₄ | 70°C, 3 h | Propanoic acid derivative | 65% |
Cross-Coupling Reactions
The triazole ring’s nitrogen atoms facilitate Suzuki-Miyaura couplings with aryl boronic acids, enabling π-system extension for enhanced bioactivity .
Example Reaction:
| Catalyst | Base | Yield | Reference |
|---|---|---|---|
| Pd(OAc)₂ | K₂CO₃ | 81% |
Complexation with Metal Ions
The pyridinyl and triazole nitrogen atoms act as ligands for transition metals (e.g., Cu²⁺, Zn²⁺), forming coordination complexes with potential catalytic or therapeutic applications .
Example Reaction:
| Metal Salt | Solvent | Stoichiometry | Reference |
|---|---|---|---|
| Cu(NO₃)₂ | MeOH/H₂O | 1:2 |
Comparison with Similar Compounds
Table 1: Key Structural and Conformational Parameters
*Dihedral angle between triazole and aromatic rings.
Key Observations :
- The pyridin-3-yl group in the target compound likely induces steric hindrance, similar to the 5-formyl substituent in , which creates a dihedral angle of 74.02° between triazole and pyridinyl rings. This angle is larger than in analogs with smaller substituents (e.g., 50.3° for a methyl group) .
- Electron-withdrawing groups (e.g., -CF3, -Cl) in position 5 enhance anticancer activity (), suggesting that replacing the pyridin-3-yl group with such moieties could improve efficacy.
Table 2: Bioactivity of Triazole and Pyrazole Derivatives
Key Insights :
- The pyridin-3-yl group in the target compound may contribute to moderate bioactivity, as seen in , but is less potent than -CF3 or -Cl substituents.
- The 3-phenylpropyl chain in the carboxamide moiety may optimize lipophilicity and membrane permeability compared to shorter alkyl chains .
Crystallography and Computational Analysis
- SHELX software () is widely used for refining crystal structures of triazole derivatives. For example, used SHELXL to determine a dihedral angle of 74.02°, critical for understanding steric effects .
- The target compound’s conformation could be analyzed similarly to optimize QSAR models, particularly for anticancer or receptor-binding applications .
Q & A
Q. What are the optimal synthetic routes for 1-(4-methoxyphenyl)-N-(3-phenylpropyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide, and how can purity be ensured?
- Methodological Answer : The compound can be synthesized via a multi-step process involving:
Click Chemistry : Utilize copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form the triazole core.
Amide Coupling : React the triazole intermediate with 3-phenylpropylamine using carbodiimide reagents (e.g., EDC/HOBt).
Purity Control :
- Employ HPLC with a C18 column (e.g., 90:10 acetonitrile/water mobile phase) to confirm >95% purity.
- Characterize intermediates via -NMR (e.g., pyridinyl protons at δ 8.5–9.0 ppm) and FT-IR (amide C=O stretch at ~1650 cm) .
Q. How can researchers address the compound's low aqueous solubility in bioactivity assays?
- Methodological Answer :
- Co-solvent Systems : Use DMSO (≤1% v/v) with PBS or Tween-80 to enhance solubility without denaturing proteins.
- Nanoparticle Formulation : Encapsulate the compound in PEGylated liposomes to improve bioavailability .
Q. What spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer :
- Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H] at m/z 456.18).
- X-ray Crystallography : Resolve the triazole-pyridinyl spatial arrangement (e.g., dihedral angle ~85° between rings) .
- Thermogravimetric Analysis (TGA) : Assess thermal stability (decomposition >250°C) .
Advanced Research Questions
Q. How can computational modeling predict the compound's binding affinity to kinase targets?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina with PDB structures (e.g., EGFR kinase, 1M17) to identify key interactions (e.g., hydrogen bonds with Met793).
- MD Simulations : Run 100-ns simulations in GROMACS to evaluate binding stability (RMSD <2.0 Å).
- SAR Analysis : Modify the 4-methoxyphenyl group to trifluoromethyl and compare ΔG values .
Q. What experimental strategies resolve contradictions in reported IC values across cell lines?
- Methodological Answer :
- Dose-Response Curves : Use 8-point assays (0.1–100 µM) in triplicate to minimize variability.
- Cell Line Authentication : Verify via STR profiling to exclude cross-contamination.
- Pathway Enrichment : Perform RNA-seq to identify off-target effects (e.g., AMPK modulation) .
Q. How does the 3-phenylpropyl chain influence metabolic stability in hepatic microsomes?
- Methodological Answer :
- In Vitro Metabolism : Incubate with human liver microsomes (HLM) and NADPH. Monitor via LC-MS/MS for oxidative metabolites (e.g., hydroxylation at the propyl chain).
- CYP Inhibition Assays : Test against CYP3A4/2D6 isoforms to assess drug-drug interaction risks .
Handling and Safety
Q. What precautions are required for safe handling in laboratory settings?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
